Tetracyanoethylene
Overview
Description
Tetracyanoethylene (TCNE) is an organic compound with the formula C2(CN)4 . It is a colorless solid, although samples are often off-white . It is an important member of the cyanocarbons .
Synthesis Analysis
TCNE is prepared by brominating malononitrile in the presence of potassium bromide to give the KBr-complex, and dehalogenating with copper .Molecular Structure Analysis
The central C=C distance in TCNE is 135 pm . Upon reduction, this bond elongates to 141–145 pm, depending on the counterion . The calculated charges at the atoms of the tetracyanoethylene molecule are given in .Chemical Reactions Analysis
TCNE is an excellent electron acceptor and has been used to prepare organic superconductors . Oxidation of TCNE with hydrogen peroxide gives the corresponding epoxide, which has unusual properties . In the presence of base, TCNE reacts with malononitrile to give salts of pentacyanopropenide .Physical And Chemical Properties Analysis
TCNE has a molar mass of 128.094 g·mol−1, a density of 1.35 g/cm3, a melting point of 199 °C, and a boiling point of 130 to 140 °C . It has a high solubility of 2.0 M in acetonitrile .Scientific Research Applications
Graphene Doping and Catalysis
Tetracyanoethylene (TCNE) has been utilized to dope graphene, enhancing its electrocatalytic activity, particularly for oxygen reduction reactions (ORR). This is achieved through a charge transfer process from graphene to TCNE, as observed in studies using x-ray photoelectron spectroscopy and Raman characterizations. The density functional theory calculations in these studies indicate an enhancement in the electrocatalytic activity due to this charge transfer behavior (Shen et al., 2016).
Organic/Inorganic Interfaces
Research on the structural and electronic properties of TCNE molecules on various noble-metal surfaces has shown significant differences in TCNE behavior on substrates like Au, Ag, and Cu. The charge-transfer and lattice-matching properties of TCNE result in varied molecule-molecule and molecule-substrate interactions, impacting future organic/inorganic nanoscopic devices incorporating molecule-based magnetism (Wegner et al., 2008).
Electronic Structure Modification
TCNE's interaction with graphene has been investigated to control the electronic structure of graphene. The charge transfer between TCNE and graphene can modify both carrier concentration and band gap at the Dirac point, potentially leading to p-type graphene. The interaction also influences the spin density in the graphene layer, indicating that surface modification by organic molecules like TCNE can effectively control graphene's electronic structure (Lu et al., 2009).
Sensing and Catalysis with Molybdenum Oxides
TCNE has been employed as a single-electron acceptor to characterize the reduction of fully oxidized MoO(3). This process deposits negative charge on gold nanoparticles on the surface, explaining the high catalytic activity in the aerobic oxidation of alcohols (Wang et al., 2012).
Electronic Excited States Study
A theoretical study using multiconfigurational second-order perturbation theory (CASPT2) has provided insights into the electronic absorption spectra of TCNE and its radical anion, aiding in understanding their electronic properties and applications in various fields (Milián et al., 2005).
Polymer Chemistry Applications
TCNE has been used in the synthesis of aromatic polyamines, demonstrating its role in click chemistry-type addition reactions and influencing the thermal properties and energy levels of polymers. This application highlights TCNE's role in advancing polymer chemistry and materials science (Michinobu et al., 2012).
Safety And Hazards
TCNE hydrolyzes in moist air to give hydrogen cyanide and should be handled accordingly . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as Acute toxicity, Oral (Category 1), Acute toxicity, Inhalation (Category 4), and Acute toxicity, Dermal (Category 4) .
Future Directions
TCNE is a cyanocarbon-based, two-electron-active anolyte compound with high solubility, remarkable electrochemical stability, and redox reversibility, and fast electrokinetics . It has been used to prepare organic superconductors . Recent studies have shown that the kinetics can be understood if an autocatalytic step is introduced in the mechanism .
properties
IUPAC Name |
ethene-1,1,2,2-tetracarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N4/c7-1-5(2-8)6(3-9)4-10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDYACGHTUPAQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C(C#N)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N4 | |
Record name | tetracyanoethylene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tetracyanoethylene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26678-76-2 | |
Record name | 1,1,2,2-Ethenetetracarbonitrile, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID7049425 | |
Record name | Tetracyanoethylene | |
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Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless crystalline solid; [Alfa Aesar MSDS] | |
Record name | Tetracyanoethylene | |
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Product Name |
Tetracyanoethylene | |
CAS RN |
670-54-2 | |
Record name | Tetracyanoethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=670-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetracyanoethylene | |
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Record name | TETRACYANOETHYLENE | |
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Record name | 1,1,2,2-Ethenetetracarbonitrile | |
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Record name | Tetracyanoethylene | |
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Record name | Ethylenetetracarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.527 | |
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Record name | TETRACYANOETHYLENE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C592309ECU | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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